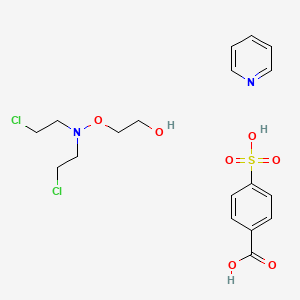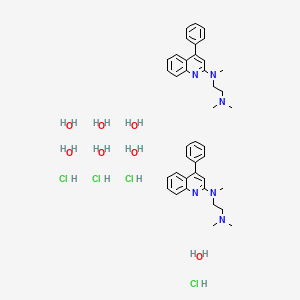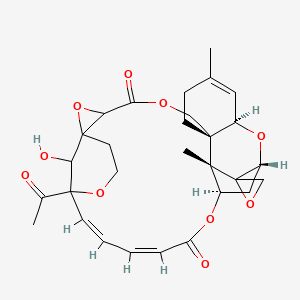
Isosatratoxin F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isosatratoxin F is a trichothecene mycotoxin produced by the fungus Stachybotrys chartarum. It is a macrocyclic trichothecene, a type of sesquiterpene, known for its potent cytotoxic effects. This compound is one of the contributors to “sick building syndrome,” where health issues of building occupants are directly tied to time spent in mold-infected buildings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isosatratoxin F is typically isolated from cultures of Stachybotrys chartarum. The fungus is grown on a suitable medium, such as rice, and the mycotoxins are extracted using organic solvents. The extracts are then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Stachybotrys chartarum under controlled conditions. The production process includes optimizing the growth medium, temperature, and humidity to maximize toxin yield. The mycotoxins are then extracted and purified using advanced chromatographic methods .
Analyse Chemischer Reaktionen
Types of Reactions
Isosatratoxin F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often use reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Isosatratoxin F has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of trichothecenes.
Biology: It is used to investigate the biological effects of mycotoxins on cells and organisms.
Medicine: Research on this compound helps in understanding its toxicological effects and potential therapeutic applications.
Industry: It is used in studies related to indoor air quality and mold contamination.
Wirkmechanismus
Isosatratoxin F exerts its effects by inhibiting protein synthesis in eukaryotic cells. It accelerates the production of reactive oxygen species, which in turn mediates the induction of programmed cell death pathways. The compound targets ribosomes and disrupts their function, leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Isosatratoxin F is similar to other trichothecene mycotoxins, such as satratoxin H, roridin E, and verrucarin. These compounds share a common core structure but differ in their functional groups and side chains. This compound is unique due to its specific structural features and potent cytotoxic effects .
List of Similar Compounds
- Satratoxin H
- Roridin E
- Verrucarin
Is there anything else you would like to know about this compound?
Eigenschaften
CAS-Nummer |
73513-01-6 |
|---|---|
Molekularformel |
C29H34O10 |
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
(7R,12R,14R,16S,17R,20Z,22Z)-24-acetyl-28-hydroxy-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione |
InChI |
InChI=1S/C29H34O10/c1-16-7-9-26-14-34-23(32)22-28(39-22)10-11-35-27(17(2)30,24(28)33)8-5-4-6-21(31)38-18-13-20(37-19(26)12-16)29(15-36-29)25(18,26)3/h4-6,8,12,18-20,22,24,33H,7,9-11,13-15H2,1-3H3/b6-4-,8-5-/t18-,19-,20-,22?,24?,25-,26-,27?,28?,29?/m1/s1 |
InChI-Schlüssel |
SJCPVUVBUQDGKN-RDSLEMPWSA-N |
Isomerische SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(/C=C\C=C/C(=O)O[C@H]6[C@]3(C7(CO7)[C@@H](C6)O2)C)C(=O)C |
Kanonische SMILES |
CC1=CC2C3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


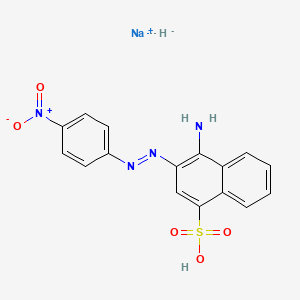
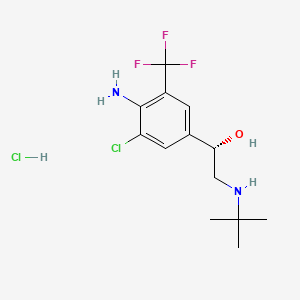
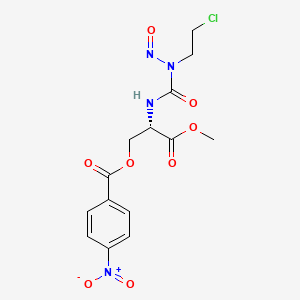
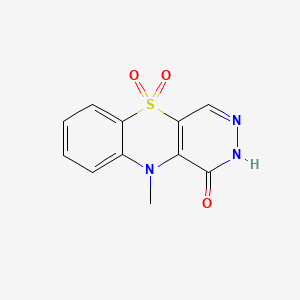
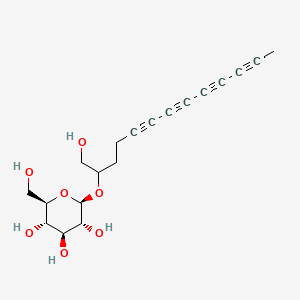
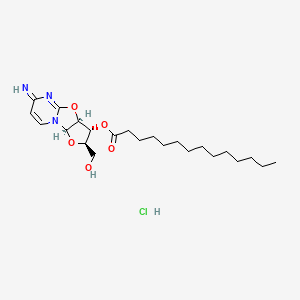
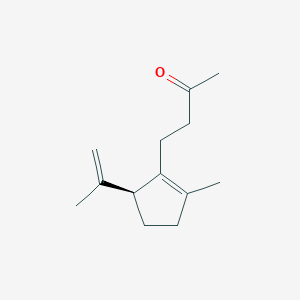
![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)

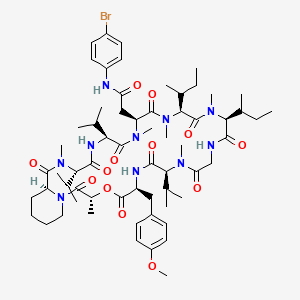
![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)

